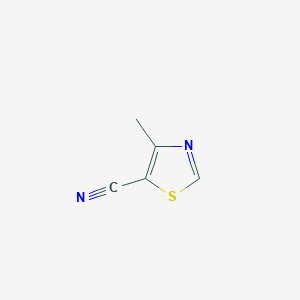

4-Methyl-1,3-thiazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

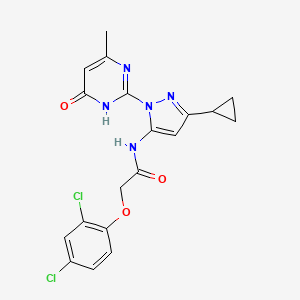

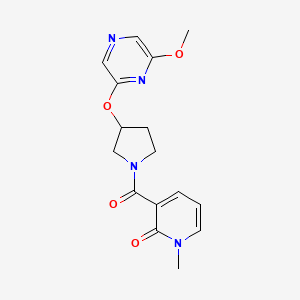

“4-Methyl-1,3-thiazole-5-carbonitrile” is a chemical compound. It is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound is related to 4-amino-2-methyl-1,3-thiazole-5-carbonitrile .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen . The compound also contains a methyl group and a carbonitrile group .

Applications De Recherche Scientifique

Corrosion Inhibition

4-Methyl-1,3-thiazole-5-carbonitrile derivatives exhibit significant corrosion inhibition properties. For instance, derivatives like 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile have been found to effectively inhibit corrosion on C-steel surfaces in HCl environments. The efficiency of these compounds increases with higher concentrations but decreases at elevated temperatures. This property is crucial in the field of materials science and engineering for protecting metal surfaces from corrosive processes (Abdel Hameed et al., 2020).

Synthesis of Heterocyclic Compounds

This compound is a vital precursor in the synthesis of various heterocyclic compounds. These compounds play an essential role in organic chemistry and are used for developing biologically significant heterocyclic compounds. They serve as building blocks for creating diverse chemical structures, which are critical in pharmaceutical and chemical research (Patel, 2017).

Antimicrobial Properties

Derivatives of this compound exhibit antimicrobial properties. For instance, certain thiazolyl chalcones and their derivatives synthesized from this compound have shown potent antibacterial and antifungal activities. This makes them valuable in the development of new antimicrobial agents for medical applications (Venkatesan & Maruthavanan, 2011, 2012).

Photodecomposition Studies

This compound derivatives also play a role in photodecomposition studies. Research in this area explores the photochemical properties of related compounds, which is important in understanding chemical reactions under light exposure. This knowledge is useful in fields such as photochemistry and material sciences (Alawode et al., 2011).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Thiazoles, the class of compounds to which 4-Methyl-1,3-thiazole-5-carbonitrile belongs, are known to interact with a variety of biological targets. They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .

Mode of Action

The mode of action of thiazole compounds can vary widely depending on their specific structure and the target they interact with. Some thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Biochemical Pathways

Thiazole compounds can affect various biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and cancer cells

Result of Action

The result of a compound’s action can be observed at the molecular and cellular levels. For example, some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and cancer cells

Propriétés

IUPAC Name |

4-methyl-1,3-thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c1-4-5(2-6)8-3-7-4/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPQIQVQBVIWKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556236.png)

![1-[(Prop-2-en-1-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2556239.png)

![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2556241.png)

![4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2556252.png)